molecular formula C7H14O2 B6205037 2-methyl-2-(propan-2-yloxy)propanal CAS No. 1861293-13-1

2-methyl-2-(propan-2-yloxy)propanal

Cat. No.: B6205037
CAS No.: 1861293-13-1
M. Wt: 130.18 g/mol
InChI Key: HEVUBFGBYDPOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(propan-2-yloxy)propanal is an aldehyde derivative characterized by a branched carbon backbone with a propan-2-yloxy (isopropoxy) substituent.

Properties

CAS No.

1861293-13-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxypropanal

InChI

InChI=1S/C7H14O2/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3

InChI Key

HEVUBFGBYDPOPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(propan-2-yloxy)propanal can be synthesized through the reaction of 2-methylpropanal with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-yloxy)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-2-(propan-2-yloxy)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(propan-2-yloxy)propanal involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent rearrangement of the molecular structure .

Comparison with Similar Compounds

Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)

  • Chemical Structure : Features a methylthio (-SCH₃) group and a carbamate oxime moiety. Molecular formula: C₇H₁₄N₂O₂S; molecular weight: 190.30 g/mol .
  • Physical Properties :
    • Melting point: 98–100°C .
    • Solubility: Highly water-soluble (4,930 mg/L at 25°C) .
  • Applications : A systemic carbamate insecticide/acaricide used against soil-dwelling pests .
  • Toxicity : Acute oral LD₅₀ (rats) = 0.8–1.0 mg/kg; classified as highly toxic. Prohibited in some regions due to environmental persistence and human health risks .

Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)

  • Chemical Structure: Contains a methylsulfonyl (-SO₂CH₃) group instead of methylthio. Molecular formula: C₂₆H₂₁F₆NO₅; molecular weight: Not explicitly stated, but structurally larger than aldicarb .
  • Applications : Used as an acaricide/insecticide, likely with broader-spectrum activity due to the sulfonyl group enhancing stability and bioavailability .
  • Regulatory Status : Listed under foreign use tolerances, indicating restricted application scope .

2-Hydroxy-2-methylpropanal

  • Chemical Structure : An aldehyde with a hydroxyl (-OH) and methyl group. Molecular formula: C₄H₈O₂; molecular weight: 88.11 g/mol .
  • Properties : Lower molecular weight and higher polarity compared to 2-methyl-2-(propan-2-yloxy)propanal, likely increasing water solubility. Used in organic synthesis but lacks pesticidal activity .

2-(4-Bromophenyl)-2-methylpropanal

  • Chemical Structure : Aromatic aldehyde with a bromophenyl substituent. Molecular formula: C₁₀H₁₁BrO; molecular weight: 227.10 g/mol .
  • Applications: Primarily a synthetic intermediate in pharmaceuticals or agrochemicals. No pesticidal use reported .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Aldehyde, ether C₇H₁₄O₂ 130.18* Not specified in evidence
Aldicarb Methylthio, carbamate oxime C₇H₁₄N₂O₂S 190.30 Insecticide/acaricide
Aldoxycarb Methylsulfonyl, carbamate oxime C₂₆H₂₁F₆NO₅ ~565.45* Acaricide/insecticide
2-Hydroxy-2-methylpropanal Hydroxyl, aldehyde C₄H₈O₂ 88.11 Organic synthesis

*Calculated based on molecular formula.

Table 2: Toxicity and Regulatory Status

Compound Acute Oral LD₅₀ (Rat) Water Solubility (mg/L) Regulatory Status
Aldicarb 0.8–1.0 mg/kg 4,930 Prohibited in some countries
Aldoxycarb Not available Not available Restricted foreign use
This compound Not available Not available No data

Research Findings and Gaps

  • Aldicarb : Extensive research highlights its high toxicity and environmental persistence, leading to strict regulations .
  • Aldoxycarb: Limited data suggest it is a sulfonyl derivative of aldicarb with modified bioavailability, but detailed studies on its degradation pathways are lacking .
  • This compound: No direct toxicity or application data were found. Its ether group may reduce reactivity compared to thio/sulfonyl analogs, but empirical studies are needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.